(4-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-5-3-13(4-6-14)15(21)20-9-8-19-16(20)22-11-12-2-1-7-18-10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRUIDFRWVPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- 4-chlorophenyl : A chlorinated phenyl group that may influence lipophilicity and receptor interactions.
- Pyridin-3-ylmethylthio : A thioether linkage that could enhance biological activity through specific interactions with biological targets.
- Dihydroimidazole : This moiety is often associated with various pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit various cancer cell lines, suggesting that the imidazole ring in our compound may contribute to its anticancer properties.
Anti-inflammatory Activity
Compounds containing thiazole and imidazole rings have shown promising anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. The presence of the pyridine moiety might enhance this activity through interaction with specific receptors.
Structure-Activity Relationship (SAR)
The SAR of similar compounds indicates that modifications in the phenyl and pyridine groups significantly affect biological activity. For example:
- Chlorination at the para position of the phenyl ring generally increases potency against cancer cell lines due to enhanced electron-withdrawing effects.
- Substituents on the pyridine ring can modulate binding affinity to target proteins, influencing both efficacy and toxicity.
Preclinical Studies
In a preclinical study involving the compound, it was administered to tumor-bearing mice to evaluate its anticancer efficacy. Results demonstrated a significant reduction in tumor size compared to control groups, indicating potential for further development as an anticancer agent.
Toxicology Profile
A toxicity assessment revealed that while the compound showed promising therapeutic effects, it also exhibited some cytotoxicity at higher concentrations. Further studies are needed to optimize dosing regimens to minimize side effects while maximizing therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of the target compound with analogs described in the evidence:
Key Observations :
- The target compound and the nitro analog share a dihydroimidazole core but differ in aryl substituents (chloro vs. nitro) and thioether side chains (pyridinylmethyl vs. trifluoromethylbenzyl).
- The trifluoromethyl group in introduces higher lipophilicity (logP ~3.8 predicted) compared to the pyridinyl group in the target compound (logP ~2.5 predicted), affecting membrane permeability .
- The triphenylimidazole lacks the thioether linkage and methanone group, reducing conformational flexibility and polar surface area, which may limit solubility.
Physicochemical and Crystallographic Properties
- Planarity and Packing : The fluorophenyl-thiazole hybrid exhibits near-planar geometry except for a perpendicular fluorophenyl group, enabling dense crystal packing (triclinic, P¯1 symmetry). The target compound’s pyridinylthio group likely disrupts planarity, reducing crystallinity compared to .
- Solubility : The pyridinyl group in the target compound may enhance aqueous solubility (estimated ~15 µM) compared to the trifluoromethyl analog (~5 µM) due to increased polarity .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (binary fingerprint similarity), the target compound shows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
